molecular formula C21H25NO4 B12303735 ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate

ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate

Cat. No.: B12303735
M. Wt: 355.4 g/mol
InChI Key: MOXOBTFCZWMSCK-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate is a pyrrolidine-based heterocyclic compound featuring multiple functional groups: a hydroxy group at position 3, a methyl substituent at the same position, a 4-methoxyphenyl group at position 1, and a phenyl-ester moiety at position 2.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C21H25NO4/c1-4-26-19(23)21(16-8-6-5-7-9-16)20(2,24)14-15-22(21)17-10-12-18(25-3)13-11-17/h5-13,24H,4,14-15H2,1-3H3

InChI Key

MOXOBTFCZWMSCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(CCN1C2=CC=C(C=C2)OC)(C)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate typically involves multicomponent reactions (MCRs). One efficient method for synthesizing this compound is through a three-component one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . The reaction is carried out under reflux conditions, and the product is confirmed through various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Functional Groups

Pyrrolidine vs. Pyrrole Derivatives
  • Target Compound : The pyrrolidine ring (saturated five-membered nitrogen-containing ring) provides conformational flexibility, which may enhance binding to biological targets. The ester group at position 2 increases reactivity compared to amides .
  • Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate (): Features a pyrrole ring (unsaturated), a cyano group, and a trifluoromethyl-pyridine substituent. The unsaturated ring reduces flexibility but may improve aromatic stacking interactions.
Ester vs. Amide Derivatives
  • 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide () : Replaces the pyrrolidine-ester with a benzamide structure. The amide group enhances metabolic stability compared to esters, as seen in its higher melting point (96°C), likely due to stronger hydrogen bonding .
Imidazole and Oxazoloquinoline Derivatives
  • Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (5b, ) : Shares the 4-methoxyphenyl and ester groups but incorporates an imidazole ring. The planar imidazole may favor π-π interactions in biological systems, contrasting with the puckered pyrrolidine .

Physical and Analytical Properties

Compound Melting Point Key Analytical Data (NMR/MS)
Target Compound N/A Not available
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]... 96°C 1H NMR (DMSO-d6): δ 12.10 (s, 1H, OH), 7.27–7.34 (m, Ar-H)
Ethyl 4-((2-cyano-6-(trifluoromethyl)... N/A ESIMS m/z (M+1): 328.2; LCMS purity: 97.02%
  • Functional Group Impact : The hydroxy group in the target compound and ’s benzamide likely contribute to hydrogen bonding, affecting solubility and crystallinity. Esters (e.g., ) generally exhibit lower melting points than amides due to weaker intermolecular forces.

Electronic and Conformational Effects

  • 4-Methoxyphenyl Substituent: Present in the target compound, , and .
  • In contrast, planar heterocycles like imidazole () prioritize flatness for stacking .

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